1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a useful research compound. Its molecular formula is C22H28N2O5 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.19982200 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quantitative Structure-Activity Relationship (QSAR) Analysis
Studies have investigated the QSAR of derivatives of Trimetazidine, highlighting the importance of molecular structure in determining the binding affinity to receptor sites. This approach is crucial for designing compounds with enhanced therapeutic efficacy for diseases like ischemic heart disease (Slavov et al., 2004).
Antimicrobial Applications
Research on 1,4-disubstituted 1,2,3-triazole derivatives, incorporating piperazine carboxamides, has shown promising antimicrobial activities against various bacterial and fungal strains. This demonstrates the potential of piperazine derivatives in addressing antibiotic resistance (Jadhav et al., 2017).
Molecular and Structural Analysis
Studies on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have explored their molecular structures and intermolecular interactions, providing insights into the structural basis of their biological activities (Mahesha et al., 2019).
Cytochrome P450 Enzyme Metabolism
The metabolism of novel antidepressants like Lu AA21004, which shares structural similarities with the compound , has been extensively studied, offering insights into the enzymatic pathways involved in drug metabolism and detoxification. Such information is crucial for drug development and safety assessment (Hvenegaard et al., 2012).
Cardioprotective Effects
Research on Trimetazidine has shown its efficacy in ameliorating myocardial dysfunction and injury by activating specific signaling pathways. Understanding the molecular mechanisms of such compounds can lead to the development of effective treatments for cardiovascular diseases (Khan et al., 2010).
Sigma-1 Receptor Ligands
N-benzyl alkyl ether piperazine derivatives have been evaluated as sigma-1 receptor ligands, highlighting the therapeutic potential of piperazine derivatives in neurodegenerative diseases and as tools for brain imaging (Moussa et al., 2010).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-25-20-11-17(12-21(26-2)22(20)27-3)14-24-8-6-23(7-9-24)13-16-4-5-18-19(10-16)29-15-28-18/h4-5,10-12H,6-9,13-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMXADUBWMSRTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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